![molecular formula C24H23ClN2O4S B11657735 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 354531-39-8](/img/structure/B11657735.png)
2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include potassium t-butoxide, phosphorus pentasulfide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reaction times and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of specific biological pathways.
Medicine: Research has focused on its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit TMEM206-mediated currents, which are involved in various physiological processes. This inhibition is achieved through binding to the active site of the target protein, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA)
- 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA)
- 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA)
Uniqueness
Compared to these similar compounds, 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibits unique properties due to the presence of the thiophene ring and the specific arrangement of functional groups.
Biological Activity
The compound 2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A cyclopenta[b]thiophene core.
- Substituents including a 4-chlorophenoxy group and an ethoxyphenyl moiety.
This unique combination of functional groups is believed to play a critical role in its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory , anticancer , and antioxidant effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : It is proposed that the compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle proteins. This mechanism is crucial for inhibiting the proliferation of cancer cells.
- Case Study : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study indicated a significant reduction in cell viability in treated cancer cell lines compared to control groups.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10 | |
PC-3 (Prostate Cancer) | 15 |
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation:
- Mechanism : It activates the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which is crucial for cellular defense against oxidative stress and inflammation.
- Research Findings : Studies have reported that this compound can significantly reduce levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha in murine macrophages.
3. Antioxidant Activity
The antioxidant properties of this compound are noteworthy:
- Mechanism : By activating NRF2, it enhances the expression of antioxidant genes, providing protection against oxidative damage.
- Findings : Experimental data suggest that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- The presence of halogens and functional groups enhances its reactivity with biological targets, leading to modulation of various cellular pathways.
- The compound may also interact with enzymes involved in metabolic processes, influencing their activity and potentially leading to therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological effects of similar compounds within the same chemical class:
-
Anticancer Studies :
- A study conducted on cyclopenta[b]thiophene derivatives showed promising results in inhibiting tumor growth in animal models.
- Another investigation indicated that compounds with similar structures could effectively induce apoptosis in various cancer cell lines through caspase activation.
-
Inflammation Studies :
- Research demonstrated that treatment with related compounds resulted in decreased levels of inflammatory markers in human cell lines.
Properties
CAS No. |
354531-39-8 |
---|---|
Molecular Formula |
C24H23ClN2O4S |
Molecular Weight |
471.0 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-2-30-19-8-4-3-7-18(19)26-23(29)22-17-6-5-9-20(17)32-24(22)27-21(28)14-31-16-12-10-15(25)11-13-16/h3-4,7-8,10-13H,2,5-6,9,14H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
RFHYPFDJKHOVFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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